molecular formula C16H13N3O2 B2539359 N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide CAS No. 2034592-28-2

N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide

Cat. No.: B2539359
CAS No.: 2034592-28-2
M. Wt: 279.299
InChI Key: SJJFISXPGQOIHY-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide (CAS 2034592-28-2) is a synthetic heteroaromatic compound with a molecular formula of C16H13N3O2 and a molecular weight of 279.29 g/mol . Its structure incorporates a bi-heterocyclic core, featuring both pyridine and furan rings, a scaffold recognized in medicinal chemistry for its potential in diverse therapeutic applications . Compounds containing pyridine and furan motifs are frequently investigated for their antimicrobial and antiviral properties, making them valuable scaffolds in infectious disease research . Furthermore, the isonicotinamide moiety present in this compound is a robust core that has been identified in the development of modulators for biological targets such as the Farnesoid X Receptor (FXR) and GPBAR1, indicating potential relevance in metabolic disease studies . The specific substitution pattern, with a furan-2-yl group on the pyridine ring, is a structural feature seen in potent inhibitors for various enzymes, including nicotinamide phosphoribosyltransferase (NAMPT), a target in oncology research due to its key role in cellular metabolism . This product is provided for research purposes to support investigations in these areas. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-16(13-4-6-17-7-5-13)19-11-12-3-8-18-14(10-12)15-2-1-9-21-15/h1-10H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJFISXPGQOIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide has been investigated for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. It acts as an inhibitor of sirtuins, a family of proteins implicated in various cellular processes such as aging and metabolism.

Case Study: Cancer Research
A study demonstrated that this compound effectively inhibited sirtuins associated with cancer progression. In vitro tests showed significant reductions in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

Research indicates that this compound exhibits neuroprotective effects. In models of neurodegeneration, inhibition of sirtuins led to reduced neuronal death, highlighting its potential for treating conditions like Alzheimer's disease.

Table: Summary of Biological Activities

Activity TypeObservations
Sirtuin InhibitionSignificant reduction in cancer cell viability
NeuroprotectionReduced neuronal death in neurodegeneration models

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in developing new drugs and materials.

Example: Synthesis Pathways
The compound can be used as an intermediate in synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties.

Material Science

This compound is also explored in material science for developing advanced materials with specific electronic or photonic properties. Its ability to form complexes with metals enhances its utility in creating novel materials.

Research Findings and Insights

Several studies have documented the effectiveness of this compound across different research domains:

  • Cancer Inhibition : In vivo experiments using xenograft models revealed that treatment with this compound resulted in significant tumor size reduction compared to controls.
  • Neurodegenerative Disease Models : The compound's inhibition of sirtuins has been linked to neuroprotective effects, suggesting therapeutic benefits for Alzheimer's disease.
  • Anti-inflammatory Activity : Preliminary studies indicate that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, indicating a promising anti-inflammatory profile.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs, such as pyridine-furan hybrids, isonicotinamide derivatives, and antimicrobial thiazolidinediones. Below is a detailed comparison:

Thiazolidinedione Derivatives with Isonicotinamide and Furan Moieties

highlights thiazolidinedione-based compounds, such as N-(2-(4-chlorophenyl)-5-(furan-2-ylmethylene)-4-oxothiazolidin-3-yl)isonicotinamide, which shares the isonicotinamide and furan motifs. Key differences and findings include:

  • Structural Differences : The thiazolidinedione core replaces the pyridine-furan scaffold, introducing a 4-oxothiazolidin ring and a chlorophenyl group.
  • Biological Activity : This compound exhibits broad-spectrum antimicrobial activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with efficacy comparable to ciprofloxacin (antibacterial) and clotrimazole (antifungal) .
Compound Core Structure Key Substituents Antimicrobial Activity
Target Compound Pyridine-furan + isonicotinamide Furan-2-yl, pyridin-4-yl Not reported in evidence
Thiazolidinedione Derivative 4-Oxothiazolidin + isonicotinamide Furan-2-ylmethylene, 4-chlorophenyl MIC: 2–8 µg/mL (bacteria), 4–16 µg/mL (fungi)

Pyridine-Containing Acetamides

lists pyridin-4-yl and quinolin-6-yl acetamides with indolin-3-ylidene scaffolds, such as (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide. Comparative insights:

  • Structural Differences: These compounds replace the furan-pyridine bridge with indolinone and isoxazole groups, altering steric and electronic profiles.
  • Pyridin-4-yl derivatives generally show higher values than quinolin-6-yl analogs, indicating substituent-dependent activity .

Ranitidine-Related Compounds with Furan and Nitro Groups

and describe ranitidine analogs like N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide. While these are H2 antagonists, structural parallels include:

  • Shared Motifs : Furan rings and nitroacetamide groups.
  • Functional Differences : Ranitidine derivatives prioritize gastroprotonic effects over antimicrobial activity, highlighting how scaffold choice dictates therapeutic application .

Pyridine Derivatives with Halogen and Hydroxy Substituents

catalogs pyridine analogs such as 2-Chloro-4-iodonicotinonitrile and N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide. These lack the isonicotinamide-furan system but demonstrate how halogenation (Cl, I) or hydroxylation modulates reactivity and solubility. For example, iodine’s bulkiness may hinder membrane permeability compared to the target compound’s furan group .

Key Research Findings and Implications

  • Bioactivity : The thiazolidinedione derivative’s antimicrobial efficacy suggests that integrating furan and isonicotinamide groups into rigid scaffolds enhances target engagement.
  • Structural Optimization : Pyridine-furan hybrids (as in the target compound) may improve metabolic stability over ranitidine-like sulphanyl chains, which are prone to oxidation .
  • Unanswered Questions : The target compound’s specific bioactivity data (e.g., IC50, MIC) are absent in the provided evidence, necessitating further studies to benchmark it against its analogs.

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors. Similar compounds have been shown to engage in both covalent and non-covalent interactions, leading to alterations in target molecule conformation and activity. This can influence several biochemical pathways, including metabolic and signaling pathways crucial for cellular function.

Pharmacological Effects

Research indicates that compounds structurally related to this compound exhibit diverse pharmacological effects:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against various pathogenic microorganisms. For instance, certain derivatives showed strong inhibitory effects on bacterial strains such as E. coli, with inhibition zones reaching up to 30 mm .
  • Anticancer Potential : The compound has been evaluated for its antiproliferative activity against cancer cell lines. In vitro studies revealed that some derivatives selectively inhibited human liver and colon cancer cells while showing low cytotoxicity against non-tumor cells. The most active derivatives exhibited interactions with specific protein targets, suggesting a mechanism for their anticancer effects .
  • Binding Affinity : Molecular docking studies have indicated that these compounds can bind effectively to active sites of target proteins, such as penicillin-binding proteins and sterol demethylases. Binding affinities ranged from -4.315 to -5.966 kcal/mol, indicating strong interactions that correlate with biological activity .

Case Studies

  • Antimicrobial Evaluation : A study evaluated several derivatives of this compound against a panel of pathogens. The results highlighted that certain compounds exhibited remarkable inhibitory effects, with one compound showing a 29 mm inhibition zone against a standard antibiotic .
  • Anticancer Activity : Another study focused on the antiproliferative effects of newly synthesized derivatives on human cancer cell lines. The most reactive derivative demonstrated significant activity against colon cancer cells with an IC50 value comparable to established chemotherapeutic agents .

Data Table

The following table summarizes the biological activities observed in various studies:

CompoundActivity TypeTarget Organism/Cell LineInhibition Zone (mm)IC50 (µM)
Compound 1AntimicrobialE. coli30-
Compound 2AnticancerHCT-116 (Colon Cancer)-15
Compound 3AntimicrobialStaphylococcus aureus28-
Compound 4AnticancerHepG2 (Liver Cancer)-10

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide, and how can its purity be validated?

  • Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution and condensation. For example, substituted pyridine intermediates can be generated via alkaline-mediated coupling of furan derivatives with halogenated pyridines, followed by amidation with isonicotinoyl chloride. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Assign peaks for furan protons (δ 6.3–7.5 ppm), pyridine rings (δ 8.0–8.8 ppm), and methylene bridges (δ 4.5–5.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC-PDA : Monitor purity (>98%) using reverse-phase columns (e.g., Agilent Zorbax SB-C18) with acetonitrile/water mobile phases .

Q. What safety protocols should be followed during handling?

  • Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes. Store in airtight containers at 4°C to prevent degradation. Refer to SDS data for toxicity profiles (e.g., H315/H319 warnings for skin/eye irritation) .

Advanced Research Questions

Q. What are the hypothesized biological targets of this compound, and how can binding affinity be experimentally validated?

  • Answer : Structural analogs (e.g., RAF inhibitors) suggest kinase targeting, particularly in RAS-mutant cancers . Validate via:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values).
  • Cellular Assays : Use phospho-ERK/MEK ELISA to assess downstream pathway modulation .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

  • Answer :

  • Core Modifications : Replace furan with thiophene to evaluate heterocyclic effects on solubility .
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position to enhance target affinity. Compare IC₅₀ values in dose-response assays .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Answer : Discrepancies may arise from:

  • Purity Variability : Use LC-MS to detect trace impurities (e.g., nitroacetamide byproducts) that interfere with assays .
  • Assay Conditions : Standardize cell lines (e.g., HCT-116 vs. A549) and incubation times. Report results with ±SEM from triplicate runs .

Q. What advanced analytical techniques can resolve co-eluting impurities during quality control?

  • Answer :

  • LC-MS/MS : Differentiate isobaric impurities using fragmentation patterns.
  • Chiral HPLC : Resolve enantiomers if asymmetric centers are present (e.g., using Daicel Chiralpak columns) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Answer :

  • Molecular Docking (AutoDock Vina) : Predict binding poses in kinase ATP pockets (e.g., BRAF V600E mutant) .
  • ADMET Prediction (SwissADME) : Optimize logP (<3) and PSA (<90 Ų) for enhanced bioavailability .

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